2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE
Description
2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that combines the structural features of furan, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of these rings results in a unique molecular structure that can interact with various biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(furan-2-yl)-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-5-10-9(4-1)8-14-13-15-12(16-17(10)13)11-6-3-7-18-11/h3,6-8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBMQICSCEGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NC3=NC(=NN23)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system. The intermediate then undergoes a Dimroth rearrangement to yield the final product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, including the use of glacial acetic acid as a solvent and catalyst for the cyclization and rearrangement reactions .
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the triazoloquinazoline system .
Scientific Research Applications
2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE involves its interaction with various molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various pharmacological effects. For example, the compound has been shown to interact with adenosine and benzodiazepine receptors, contributing to its potential sedative and tranquilizing effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the position of the triazole ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a quinazoline ring
Uniqueness
2-(FURAN-2-YL)-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLINE is unique due to the presence of the furan ring, which can enhance its biological activity and provide additional sites for chemical modification. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
